

Preclinical Pharmacodynamics of HMPL-689 (Amdizalisib): A Technical Overview

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Compound of Interest

Compound Name: HMPL-689

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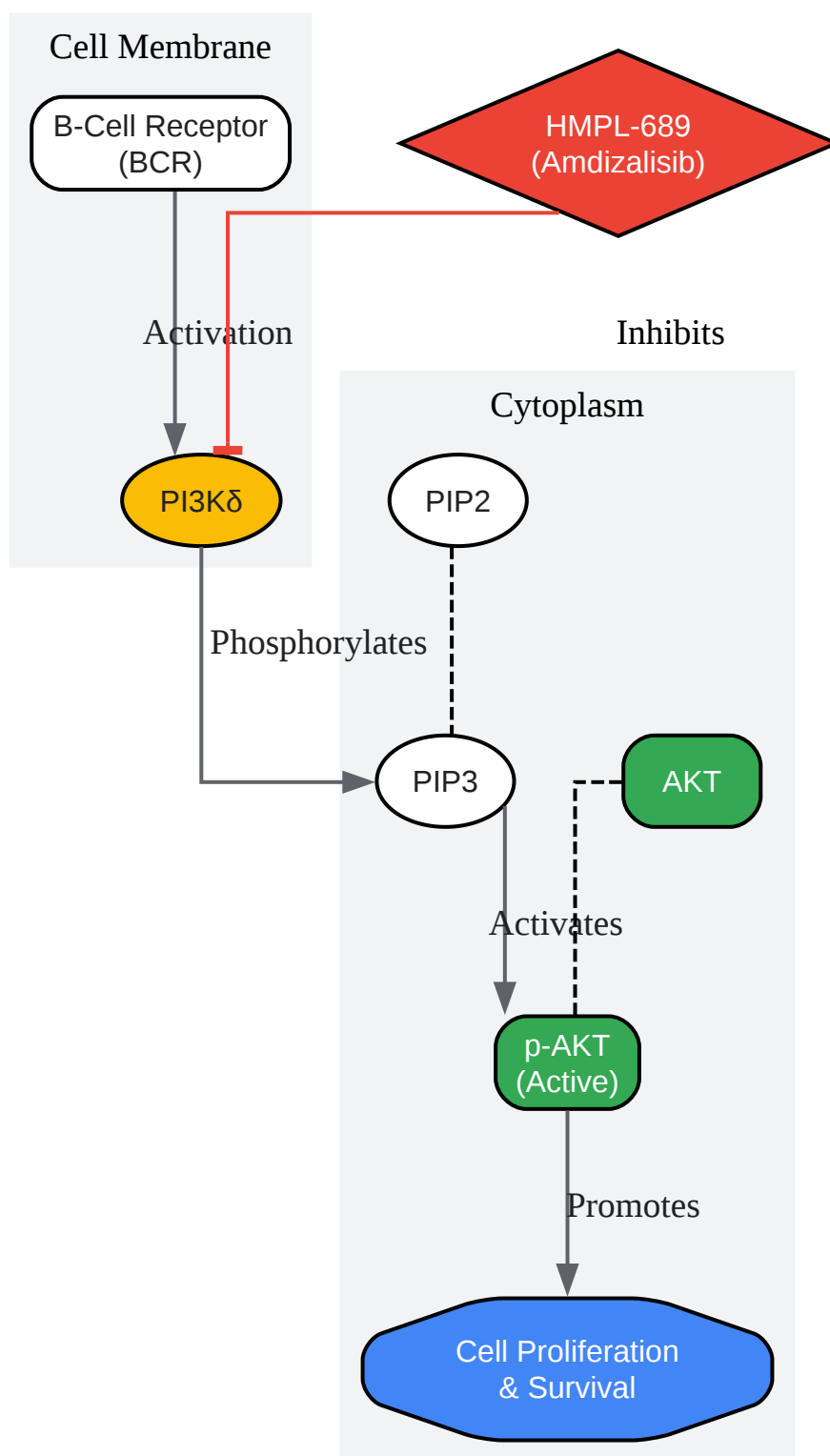
Introduction

HMPL-689, also known as Amdizalisib, is a novel, orally administered, highly potent, and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^[1]^[2]^[3] The PI3K δ signaling pathway is a crucial component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.^[4]^[5] Aberrant activation of this pathway promotes the survival and proliferation of malignant B-cells.^[3]^[4] By selectively targeting PI3K δ , **HMPL-689** aims to provide a therapeutic benefit in treating various B-cell lymphomas with a potentially improved safety profile by minimizing off-target effects.^[1]^[4] This document provides a comprehensive overview of the preclinical pharmacodynamics of **HMPL-689**, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used in its evaluation.

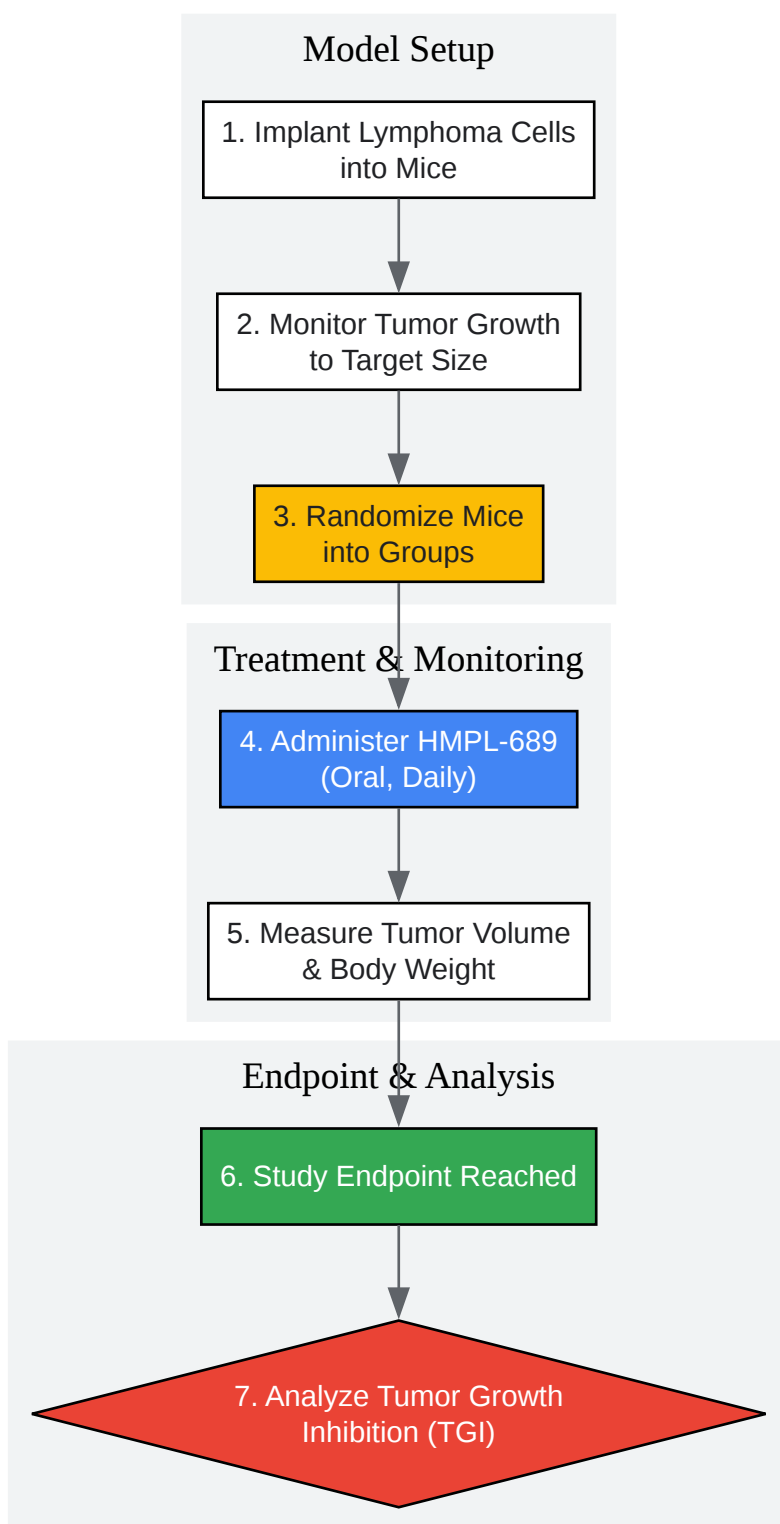
Mechanism of Action: PI3K δ Signaling Pathway Inhibition

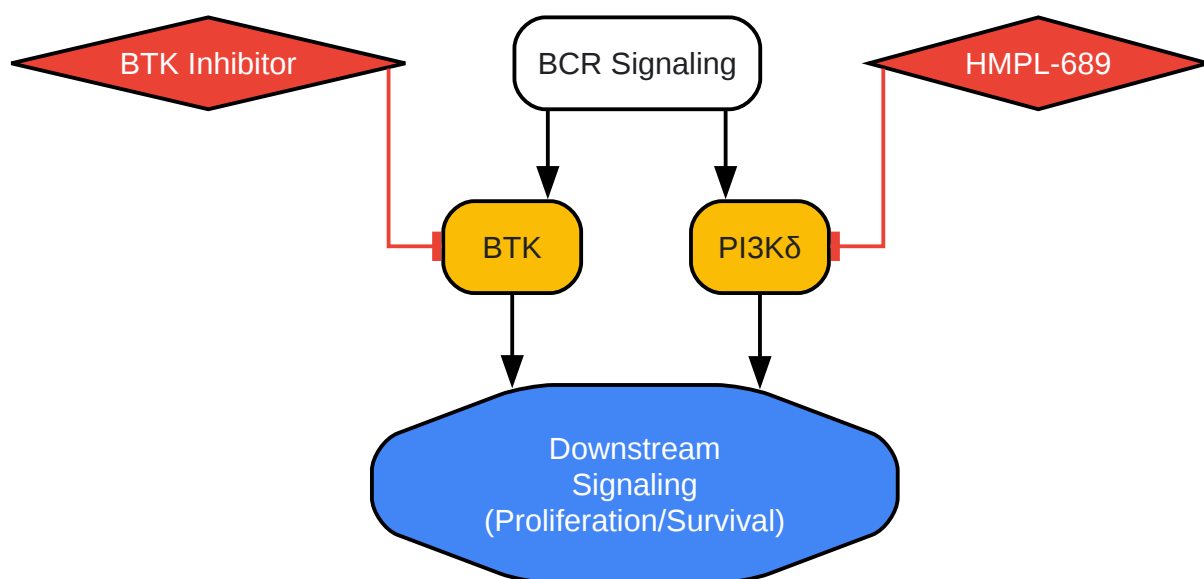
The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a central role in B-cell development, differentiation, activation, and survival.^[1]^[4] It acts as a key signaling molecule downstream of the B-cell receptor (BCR).^[4]^[5] Upon BCR activation, PI3K δ is recruited to the cell membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).^[4]

PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase AKT, which promotes cell survival, proliferation, and growth. **HMPL-689** exerts its therapeutic effect by selectively inhibiting PI3K δ , thereby blocking the production of PIP3 and preventing the activation of the downstream AKT signaling cascade. This leads to decreased proliferation and induced cell death in malignant B-cells that rely on this pathway.^[4]









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